molecular formula C18H19ClN4O3S B2928006 2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251632-04-8

2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

货号: B2928006
CAS 编号: 1251632-04-8
分子量: 406.89
InChI 键: ICRQUEXHLIVJTQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

The compound 2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one belongs to the [1,2,4]triazolo[4,3-a]pyridine sulfonamide class, characterized by a fused triazole-pyridine core with a sulfonamide group at position 6 and a 3-chlorobenzyl substituent at position 2. Its molecular formula is C₁₈H₁₈ClN₅O₃S, with a molecular weight of 427.88 g/mol (inferred from analogs in and ).

Key structural features:

  • 3-Chlorobenzyl group: Enhances lipophilicity and may influence receptor selectivity.
  • Piperidine-1-sulfonyl moiety: Introduces polarity and hydrogen-bonding capacity, critical for solubility and target engagement.

属性

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O3S/c19-15-6-4-5-14(11-15)12-23-18(24)22-13-16(7-8-17(22)20-23)27(25,26)21-9-2-1-3-10-21/h4-8,11,13H,1-3,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRQUEXHLIVJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the synthesis may begin with the reaction of 3-chlorobenzyl chloride with piperidine to form 3-chlorobenzylpiperidine. This intermediate can then be reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the triazole ring is formed through a cyclization reaction involving appropriate nitrogen sources .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the desired reactions.

化学反应分析

2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It can interact with various biological targets, making it a subject of interest in drug discovery and development.

    Medicine: Due to its potential therapeutic properties, the compound is investigated for its use in the treatment of various diseases. It may serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings .

作用机制

The mechanism of action of 2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .

相似化合物的比较

Structural Analogs in Antimalarial Studies ()

Compounds synthesized via General Procedure H () share the triazolopyridine sulfonamide scaffold but differ in substituents. A comparative analysis is provided below:

Compound ID Substituent (Position 2) Sulfonamide Group (Position 6) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activity
13f 4-Chlorobenzyl Piperidine 410.88 173–174 Antimalarial candidate
13g 3-Methylbenzyl 4-Methylpiperidine 408.49 145–146 Enhanced solubility
13h 2-Fluorobenzyl 4-Methylpiperidine 404.45 150–151 Halogen effects on binding
13i 3-Fluorobenzyl Thiomorpholine 424.47 154–155 Sulfur-based modifications
Target Compound 3-Chlorobenzyl Piperidine 427.88 Not reported Likely antimalarial
Key Observations:
  • Substituent Position: The 3-chlorobenzyl group in the target compound differs from 13f (4-chlorobenzyl).
  • Sulfonamide Modifications : Piperidine sulfonamide (target compound and 13f ) vs. thiomorpholine (13i ) impacts polarity and hydrogen-bonding capacity. Thiomorpholine derivatives (e.g., 13i ) may exhibit different pharmacokinetic profiles due to sulfur’s electron-rich nature .
  • Melting Points : The target compound’s melting point is unreported, but analogs with chlorobenzyl groups (e.g., 13f ) show higher melting points (>170°C), suggesting crystalline stability .

Comparison with Trazodone and Derivatives (–8, 17)

Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3-one ) shares the triazolopyridine core but differs in substituents and pharmacological activity:

Feature Target Compound Trazodone
Position 2 Substituent 3-Chlorobenzyl 3-Chlorophenylpiperazine-propyl linker
Position 6 Group Piperidine-1-sulfonyl None (core unmodified)
Molecular Weight 427.88 g/mol 408.32 g/mol (hydrochloride: 408.32 + HCl)
Primary Activity Likely antimalarial (inferred from analogs) Antidepressant (SARI: Serotonin Antagonist and Reuptake Inhibitor)
Key Targets Not reported 5-HT₂A, α₁-adrenergic, H₁ receptors
Key Differences:
  • Functional Groups : The target compound’s sulfonamide group contrasts with trazodone’s piperazine-propyl chain , which is critical for serotonin reuptake inhibition and receptor antagonism .
  • Pharmacokinetics : Trazodone’s piperazine moiety enhances CNS penetration, whereas the sulfonamide group in the target compound may limit blood-brain barrier permeability, redirecting activity to peripheral targets (e.g., antimalarial) .

生物活性

The compound 2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a member of the triazolopyridine family, characterized by its unique structural features that confer significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound possesses a triazole ring fused with a pyridine structure and includes a 3-chlorophenylmethyl group and a piperidine sulfonyl moiety. The synthesis generally involves multiple steps:

  • Formation of the Triazolopyridine Core : Achieved through cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.
  • Introduction of the Chlorophenyl Methyl Group : Typically involves Friedel-Crafts alkylation using chloromethyl benzene.
  • Sulfonylation with Piperidine : Finalized by sulfonylation with piperidine sulfonyl chloride under basic conditions.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit falcipain-2, an enzyme vital for the survival of Plasmodium falciparum, the malaria-causing parasite. This inhibition is linked to its antimalarial properties, with an IC50 value reported at 4.98 μM .
  • Neurotransmitter Modulation : The compound may influence neurotransmitter systems, suggesting potential applications in treating neurological and psychiatric disorders .

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

Antimalarial Activity

A study focused on the in vitro effects against Plasmodium falciparum demonstrated promising results. The compound's mechanism involves targeting specific enzymes crucial for parasite viability .

Anticancer Potential

Research has indicated that derivatives of triazolopyridines exhibit anticancer properties. For instance, related compounds have shown effectiveness against colon carcinoma (HCT-116) with IC50 values ranging from 6.2 μM to 27.3 μM , indicating a potential pathway for further exploration in cancer therapy .

Antimicrobial Properties

Compounds similar to this triazolopyridine have exhibited good antimicrobial activity against various pathogens. This suggests that the sulfonamide functional group within the structure enhances its biological efficacy .

Data Summary Table

Activity TypeTarget/PathwayIC50 ValueReference
AntimalarialPlasmodium falciparum4.98 μM
AnticancerColon carcinoma (HCT-116)6.2 - 27.3 μM
AntimicrobialVarious pathogensVariable

Case Studies

  • Antimalarial Efficacy : A study published in 2018 utilized virtual screening to identify compounds with potential antimalarial activity based on their structural similarity to known inhibitors of falcipain-2 .
  • Cancer Cell Line Testing : Another research effort demonstrated that related triazolo[4,3-a]pyridines exhibited significant activity against breast cancer cell lines (T47D), reinforcing the therapeutic potential of these compounds in oncology .

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for preparing [1,2,4]triazolo[4,3-a]pyridine derivatives, and how are they adapted for this compound?

  • Methodological Answer : The core structure can be synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature (3 h reaction time) has been used for analogous triazolopyridines, yielding ~73% purity after extraction and alumina plug filtration . Adaptations for this compound may involve substituting the hydrazine precursor with a 3-chlorophenylmethyl group and optimizing sulfonation at position 6 using piperidine-1-sulfonyl chloride.

Q. How should researchers handle and store this compound safely in laboratory settings?

  • Methodological Answer : While specific hazard data for this compound is limited, structurally related triazolopyridines with sulfonyl groups may require precautions against inhalation or skin contact. Store under inert gas (argon) at –20°C in amber vials to prevent degradation. Refer to GHS guidelines for similar compounds, which classify hazards based on functional groups (e.g., sulfonamides) .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the triazole ring (δ 8.2–8.5 ppm for aromatic protons) and piperidine-sulfonyl moiety (δ 3.0–3.5 ppm for CH2 groups) .
  • HRMS : Verify molecular ion [M+H]+ with <2 ppm error.
  • IR Spectroscopy : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the sulfonation step?

  • Methodological Answer : Use design of experiments (DoE) to test variables:

  • Temperature : 0–25°C (lower temps may reduce side reactions).
  • Solvent : Dichloromethane vs. THF for sulfonyl chloride reactivity.
  • Catalyst : Triethylamine (1.2 eq) to scavenge HCl.
    Monitor progress via TLC (Rf ~0.7 in ethyl acetate/hexane 1:1) and compare with literature methods for sulfonated heterocycles .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : If NMR signals overlap (e.g., piperidine vs. triazole protons):

  • Use 2D NMR (COSY, HSQC) to assign coupled protons.
  • Compare with computational predictions (DFT-optimized structures) for chemical shift validation.
  • Cross-check with analogs, such as 3-(4-benzyloxy)triazolopyridines, which show similar splitting patterns .

Q. How can byproducts from the triazole ring closure be identified and minimized?

  • Methodological Answer : Common byproducts include uncyclized hydrazines or over-oxidized species. Mitigation steps:

  • LC-MS : Track intermediates at 30-min intervals.
  • Quenching : Add Na2S2O3 to halt oxidation at the cyclization stage.
  • Purification : Use preparative HPLC with a C18 column (MeCN/H2O gradient) to isolate the target compound .

Q. What computational methods predict the compound’s reactivity in biological assays?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases).
  • ADMET Prediction : SwissADME calculates logP (~3.5) and solubility (<10 µM), guiding assay buffer selection.
  • Electrostatic Potential Maps : Gaussian 16 simulations highlight nucleophilic/electrophilic sites on the triazole ring .

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